molecular formula C16H14N2O2S B4998815 1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE

1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE

Cat. No.: B4998815
M. Wt: 298.4 g/mol
InChI Key: XWWLRYXNWAYJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE is a complex organic compound that features a benzimidazole moiety linked to a benzodioxin ring via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of benzimidazole derivatives with appropriate sulfide precursors . The reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Safety protocols and environmental considerations are crucial in industrial settings to ensure the safe handling and disposal of chemical reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The compound’s electron-donating properties also make it effective in redox reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE is unique due to its combined benzimidazole and benzodioxin structures, which confer distinct electronic and steric properties. These features make it versatile for various applications, from materials science to medicinal chemistry .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-6-13-12(5-1)17-16(18-13)21-10-11-9-19-14-7-3-4-8-15(14)20-11/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWLRYXNWAYJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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